(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine
CAS No.: 1356110-80-9
Cat. No.: VC15966449
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1356110-80-9 |
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Molecular Formula | C13H14N2O |
Molecular Weight | 214.26 g/mol |
IUPAC Name | [5-(2-methoxyphenyl)pyridin-3-yl]methanamine |
Standard InChI | InChI=1S/C13H14N2O/c1-16-13-5-3-2-4-12(13)11-6-10(7-14)8-15-9-11/h2-6,8-9H,7,14H2,1H3 |
Standard InChI Key | MRVQXNSHURRODC-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1C2=CN=CC(=C2)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure combines a pyridine ring with a 2-methoxyphenyl substituent and an aminomethyl group. The pyridine ring provides aromaticity and electronic diversity, while the methoxy group enhances lipophilicity, influencing its pharmacokinetic properties. Key structural features include:
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Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and hydrogen-bonding potential.
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2-Methoxyphenyl Group: Attached at the 5-position, this substituent introduces steric bulk and modulates electronic effects via the methoxy (-OCH) group.
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Aminomethyl Side Chain: Positioned at the 3-position, this primary amine (-CHNH) enables salt formation, derivatization, and interaction with biological targets .
The SMILES notation accurately represents its connectivity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 214.26 g/mol | |
CAS Registry Number | 1356110-80-9 | |
Appearance | White to off-white powder | |
Purity | ≥95% |
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
A prevalent route involves coupling 3-aminomethyl-5-bromopyridine with 2-methoxyphenylboronic acid using a palladium catalyst. This method achieves high regioselectivity and yields >80% under optimized conditions. Key steps include:
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Preparation of Boronic Acid: 2-Methoxyphenylboronic acid is synthesized via lithiation and borylation of 2-bromoanisole.
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Cross-Coupling: Reaction with 3-aminomethyl-5-bromopyridine in the presence of Pd(PPh) and a base (e.g., NaCO) in tetrahydrofuran (THF) at 80°C.
Reductive Amination
An alternative approach condenses 5-(2-methoxyphenyl)pyridine-3-carbaldehyde with ammonium acetate using sodium cyanoborohydride. This one-pot method simplifies purification and achieves moderate yields (65–70%).
Table 2: Comparison of Synthetic Routes
Method | Yield (%) | Advantages | Limitations |
---|---|---|---|
Suzuki-Miyaura Coupling | 80–85 | High regioselectivity, scalability | Requires palladium catalysts |
Reductive Amination | 65–70 | Simplified purification | Lower yield |
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. For example, it is a key intermediate in the production of compounds targeting Alzheimer’s disease .
Agrochemical Research
Derivatives are explored as herbicides due to their ability to inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis.
Comparative Analysis with Structural Analogs
(5-Methoxypyridin-3-yl)methanamine
This analog lacks the 2-methoxyphenyl group, reducing lipophilicity (LogP = 0.8 vs. 2.1 for the target compound) and altering receptor selectivity .
5-Phenylpyridin-3-amine
Removal of the methoxy group decreases metabolic stability, as evidenced by shorter half-life (t = 1.2 h vs. 3.5 h) in hepatic microsomes.
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